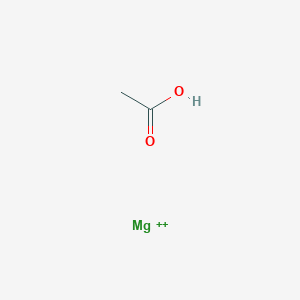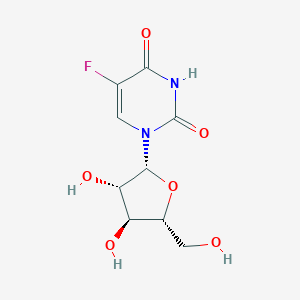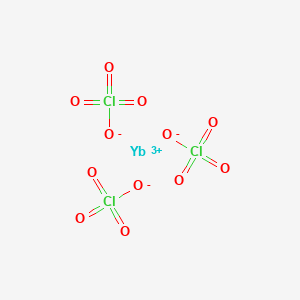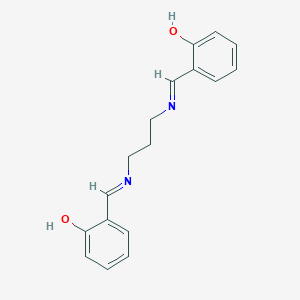
N,N'-ビス(サリチリデン)-1,3-プロパンジアミン
説明
イソババクロメンは、伝統医学で一般的に使用される植物であるクズマメ(Psoralea corylifolia)の種子に自然に存在する有機化合物です。 これはフラボノイドファミリーのメンバーであり、抗菌性と抗真菌性で知られています 。 この化合物は、分子式C20H18O4、分子量322.35 g/molを持ちます .
科学的研究の応用
Isobavachromene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it useful in microbiological studies.
Industry: It is used in the development of natural product-based antimicrobial agents.
作用機序
イソババクロメンは、主に重要な酵素の阻害を通じて効果を発揮します。 これは、電子伝達鎖に関与するNADH-ユビキノンレダクターゼと、ポリアミン生合成において役割を果たすオルニチンデカルボキシラーゼを阻害します 。これらの阻害作用は、微生物における必須の細胞プロセスを阻害し、それらの抗菌効果をもたらします。
類似の化合物:
ババクロメン: 構造は似ていますが、官能基の位置が異なります。
キサントフモールC: 類似の生物活性を示す別のフラボノイドです。
ドースマニンA: 構造的類似性を共有していますが、薬理学的特性は異なります。
バクチャルコン: 異なる生物活性を示す関連化合物です.
独自性: イソババクロメンは、他の類似の化合物では一般的に観察されない、NADH-ユビキノンレダクターゼとオルニチンデカルボキシラーゼに対する特定の阻害効果により、ユニークです。 これは、標的抗菌研究と潜在的な治療的用途のための貴重な化合物になります .
準備方法
合成経路と反応条件: イソババクロメンは、適切な前駆体の縮合を含む一連の化学反応によって合成することができます。 一般的な方法の1つは、2,2-ジメチルクロメン-6-カルバルデヒドと4-ヒドロキシベンザルデヒドを塩基の存在下で反応させて中間体を生成し、次に環化させてイソババクロメンを得る方法です .
工業生産方法: イソババクロメンの工業生産には、通常、エタノールやメタノールなどの有機溶媒を使用してクズマメ(Psoralea corylifolia)の種子から化合物を抽出する手順が含まれます。 次に、抽出物をクロマトグラフィー法で精製してイソババクロメンを分離します .
反応の種類:
酸化: イソババクロメンは、さまざまな酸化された誘導体を生成する酸化反応を受ける可能性があります。
還元: この化合物は、対応する還元された生成物を生成するために還元することができます。
置換: イソババクロメンは、特にヒドロキシル基を含む置換反応に参加することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 無水酢酸や硫酸などの試薬が一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物には、イソババクロメンのさまざまな酸化された、還元された、および置換された誘導体が含まれます .
4. 科学研究における用途
イソババクロメンは、幅広い科学研究用途があります。
化学: これは、他の生物活性化合物の合成における前駆体として使用されます。
生物学: この化合物は、顕著な抗菌性と抗真菌性を示し、微生物学的研究に役立ちます。
医学: イソババクロメンは、NADH-ユビキノンレダクターゼやオルニチンデカルボキシラーゼなどの酵素を阻害する効果があるため、治療の可能性があります.
産業: 天然物ベースの抗菌剤の開発に使用されます.
類似化合物との比較
Bavachromene: Similar in structure but differs in the position of functional groups.
Xanthohumol C: Another flavonoid with similar bioactivity.
Dorsmanin A: Shares structural similarities but has different pharmacological properties.
Bakuchalcone: A related compound with distinct biological activities.
Uniqueness: Isobavachromene is unique due to its specific inhibitory effects on NADH-Ubiquinone oxidoreductase and ornithine decarboxylase, which are not commonly observed in other similar compounds. This makes it a valuable compound for targeted antimicrobial research and potential therapeutic applications .
特性
IUPAC Name |
2-[3-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-8-3-1-6-14(16)12-18-10-5-11-19-13-15-7-2-4-9-17(15)21/h1-4,6-9,12-13,20-21H,5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDZYURQCUYZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCCN=CC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059513 | |
| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | N,N'-Bis(salicylidene)-1,3-propanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21210 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
120-70-7 | |
| Record name | Bis(salicylidene)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disalicylidene propandiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DSPD | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α'-trimethylenedinitrilodi-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N'-Bis(salicylidene)-1,3-propanediamine?
A1: N,N'-Bis(salicylidene)-1,3-propanediamine (H2salpn) has the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol.
Q2: What spectroscopic techniques are used to characterize H2salpn and its metal complexes?
A2: Researchers commonly utilize several spectroscopic techniques to characterize H2salpn and its metal complexes. These techniques include:
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in the ligand and its complexes. The characteristic vibrations of the azomethine (C=N) group [, ] and other functional groups are analyzed to confirm the formation of the desired compounds. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the structure and dynamics of the ligand and its complexes in solution. []
- UV-Vis Spectroscopy: UV-Vis spectroscopy helps study the electronic transitions within the ligand and its complexes, providing insights into their electronic structure and coordination environments. [, , ]
- Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for characterizing paramagnetic metal complexes of H2salpn. It provides information about the electronic configuration, oxidation state, and coordination geometry of the metal ions. [, , ]
Q3: How does N,N'-Bis(salicylidene)-1,3-propanediamine interact with metal ions?
A3: N,N'-Bis(salicylidene)-1,3-propanediamine acts as a tetradentate ligand, meaning it can bind to a metal ion through four donor atoms. In this case, the ligand utilizes two nitrogen atoms from the azomethine groups and two oxygen atoms from the phenolic groups to chelate metal ions. [, ] This interaction forms stable metal complexes with various geometries depending on the metal ion, its oxidation state, and the presence of additional ligands or anions.
Q4: What are "metalloligands" and how are they relevant to H2salpn chemistry?
A4: "Metalloligands" are metal complexes that function as ligands themselves, binding to other metal ions to form larger polynuclear structures. H2salpn readily forms stable complexes with transition metals like copper(II), and these [Cu(salpn)] complexes can act as metalloligands. [, , , , , , , , , ] Researchers utilize these metalloligands to build diverse heterometallic complexes with fascinating magnetic and structural properties. [, , , , , , , , ]
Q5: What factors influence the structural diversity observed in H2salpn metal complexes?
A5: Several factors contribute to the remarkable structural diversity of H2salpn metal complexes:
- Central Metal Ion: The size, charge, and electronic configuration of the metal ion significantly influence the coordination geometry and overall structure of the complex. [, , ]
- Anionic Co-ligands: The presence and nature of additional anionic ligands, such as thiocyanate, azide, nitrate, or carboxylates, play a crucial role in determining the coordination number and geometry of the metal centers, leading to diverse structures ranging from discrete molecules to polymers. [, , , , , , , , , , , ]
- Solvent Effects: Solvents can influence crystal packing, hydrogen bonding interactions, and even the coordination environment of the metal center, leading to different solvatomorphs or isomers. [, , , , , ]
- Reaction Conditions: Varying the reaction temperature, solvent, and stoichiometry of reactants can lead to the isolation of different products, highlighting the importance of reaction conditions in controlling the self-assembly process. [, , ]
Q6: What types of supramolecular structures have been reported for H2salpn-based complexes?
A6: The diverse coordination modes of H2salpn and its ability to form metalloligands contribute to the formation of various supramolecular architectures, including:
- Discrete Trinuclear Complexes: These often feature a linear or bent arrangement of metal ions bridged by the phenoxido oxygen atoms of the H2salpn ligands. [, , , , , , , , , , , , , , ]
- Coordination Polymers: H2salpn-based complexes can form one-, two-, and even three-dimensional coordination polymers by utilizing bridging ligands such as dicyanamide, thiocyanate, or carboxylates to link metal centers. [, , , , , , , ]
- Supramolecular Isomers: Researchers have reported cases of supramolecular isomerism, where complexes with the same molecular formula exhibit different structural arrangements due to variations in ligand conformation, solvent inclusion, or intermolecular interactions. [, , , ]
Q7: What catalytic activities have been reported for H2salpn complexes?
A7: H2salpn metal complexes, particularly those containing copper, nickel, or cobalt, have demonstrated promising catalytic activity in various reactions, including:
- Catecholase Activity: Some H2salpn complexes mimic the activity of the catecholase enzyme, catalyzing the oxidation of catechols to quinones in the presence of oxygen. [, ] This property makes them potentially valuable in biomimetic catalysis and bioremediation.
Q8: How do structural variations in H2salpn complexes affect their catalytic properties?
A8: The catalytic activity of H2salpn complexes is strongly influenced by their structural features:
- Metal Center: The nature of the metal ion plays a vital role in determining the catalytic activity. Different metals possess different redox potentials, coordination preferences, and affinities towards substrates, all of which influence the reaction pathway and efficiency. [, ]
- Coordination Environment: The coordination geometry, ligand field strength, and steric hindrance around the metal center can impact substrate binding, intermediate stabilization, and overall catalytic efficiency. []
Q9: How is computational chemistry used to study H2salpn and its metal complexes?
A9: Computational methods provide valuable insights into the electronic structure, bonding, and properties of H2salpn complexes.
- Density Functional Theory (DFT): DFT calculations help optimize the geometries of complexes, predict their electronic properties, and investigate reaction mechanisms. [, , , , ] This allows researchers to understand structure-property relationships and design new complexes with desired properties.
- Molecular Electrostatic Potential (MEP) Surfaces: MEP surfaces help visualize the charge distribution within molecules, offering insights into potential intermolecular interactions, such as hydrogen bonding or pnicogen bonding. [] This information is crucial for understanding crystal packing and supramolecular assembly.
Q10: What other potential applications exist for H2salpn-based complexes?
A10: Beyond their roles in coordination chemistry and catalysis, H2salpn-derived complexes hold promise in diverse fields:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


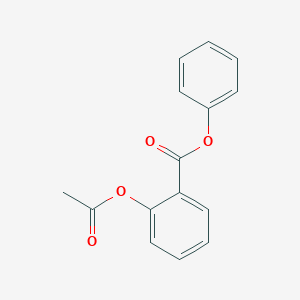
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)
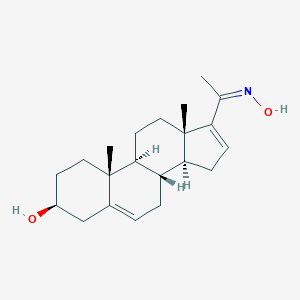
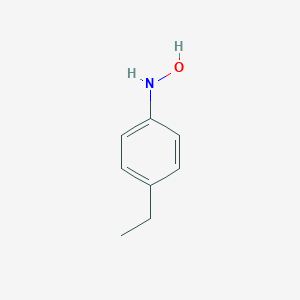

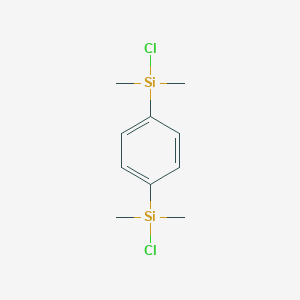
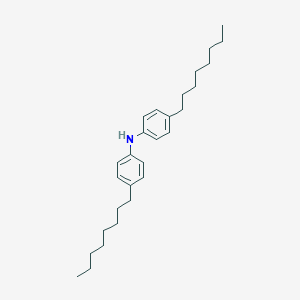
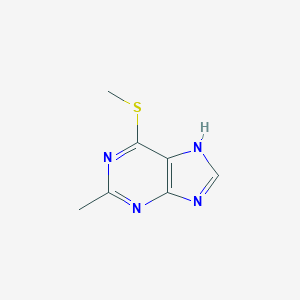
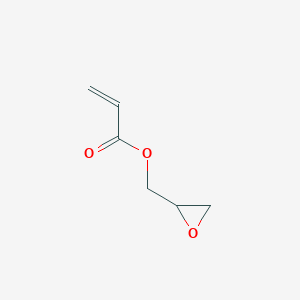
![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)
